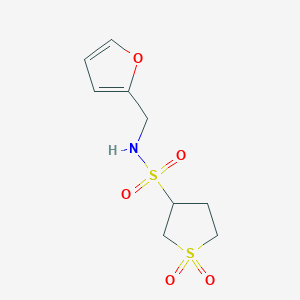

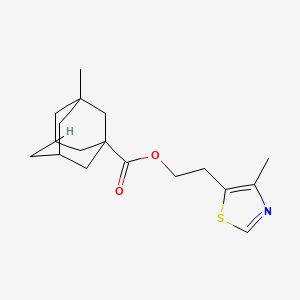

N-(2-furylmethyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-furylmethyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide, commonly known as FTSD, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTSD belongs to the class of sulfonamide compounds and has a unique chemical structure that makes it a promising candidate for drug development.

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including N-[(furan-2-yl)methyl]-1,1-dioxo-1lambda6-thiolane-3-sulfonamide, have shown significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents, which could potentially help combat microbial resistance .

Antifungal Activity

Similar to their antibacterial properties, furan-based Schiff base derivatives exhibit substantial antifungal activities . This makes them valuable in the development of antifungal drugs .

Anti-Inflammatory Properties

These compounds have also been found to have anti-inflammatory properties . This suggests potential applications in the treatment of diseases where inflammation plays a key role .

Anticancer Activity

Furan derivatives have been associated with anticancer activities . This opens up possibilities for their use in cancer treatment strategies .

Use in Medicinal Chemistry

In the realm of medicinal chemistry, furan derivatives have taken on a special position . The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .

Spectroscopic Analysis

Furan derivatives, including N-(2-furylmethyl)tetrahydro-3-thiophenesulfonamide 1,1-dioxide, have been used in spectroscopic analysis . They have been characterized and analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–vis, and 1H NMR .

SIRT2 Inhibition

Some furan derivatives have been identified as highly selective SIRT2 inhibitors . This suggests potential applications in the treatment of diseases associated with SIRT2, such as certain types of cancer .

Antituberculosis Activity

Furan-based Schiff base derivatives have shown substantial antituberculosis activity . This indicates their potential use in the development of antituberculosis drugs .

Mechanism of Action

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known to interact with their targets in a variety of ways, leading to changes that can have therapeutic effects .

Biochemical Pathways

Furan derivatives are known to influence a variety of biochemical pathways, leading to their wide range of biological and pharmacological effects .

properties

IUPAC Name |

N-(furan-2-ylmethyl)-1,1-dioxothiolane-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO5S2/c11-16(12)5-3-9(7-16)17(13,14)10-6-8-2-1-4-15-8/h1-2,4,9-10H,3,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZOHADVGILVRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1S(=O)(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(furan-2-yl)methyl]-1,1-dioxo-1lambda6-thiolane-3-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-4-(2,4,5-trimethoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4890180.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(1-piperidinyl)acetamide hydrochloride](/img/structure/B4890191.png)

![methyl N-{4,6-bis[(2-hydroxyphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B4890205.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide](/img/structure/B4890210.png)

![5-(2,4-dichlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4890226.png)

![N'-[1-(3-nitrophenyl)ethylidene]-2-quinolinecarbohydrazide](/img/structure/B4890252.png)

![diethyl {[(4-iodobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B4890270.png)

![2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid](/img/structure/B4890275.png)